![molecular formula C18H20FNO3 B3933996 (2,5-Dimethylfuran-3-yl)-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]methanone](/img/structure/B3933996.png)
(2,5-Dimethylfuran-3-yl)-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]methanone
Description
(2,5-Dimethylfuran-3-yl)-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]methanone is a complex organic compound that features a furan ring substituted with two methyl groups, a morpholine ring, and a fluorophenyl group
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-12-9-17(13(2)23-12)18(21)20-7-8-22-16(11-20)10-14-3-5-15(19)6-4-14/h3-6,9,16H,7-8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUPQOCSJUIPHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]methanone typically involves multiple steps. The initial step often includes the preparation of the furan ring with the desired substitutions. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The morpholine ring is then introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an intermediate compound. Finally, the fluorophenyl group is attached via a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and a suitable acylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylfuran-3-yl)-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of strong oxidizing agents.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid catalyst for halogenation
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the fluorophenyl group
Scientific Research Applications
(2,5-Dimethylfuran-3-yl)-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water
Uniqueness
(2,5-Dimethylfuran-3-yl)-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]methanone is unique due to its combination of a furan ring, a morpholine ring, and a fluorophenyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.